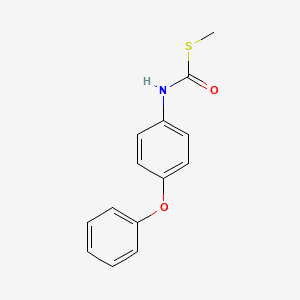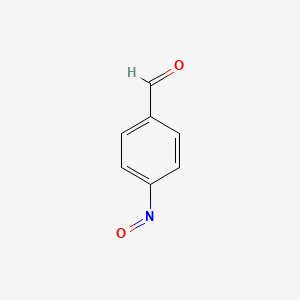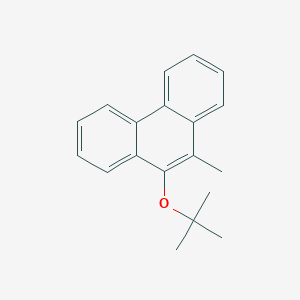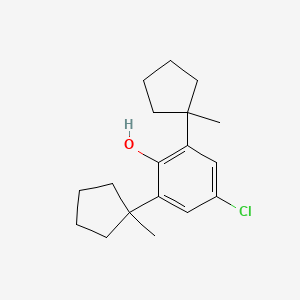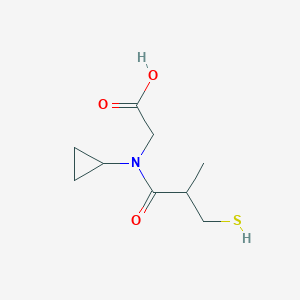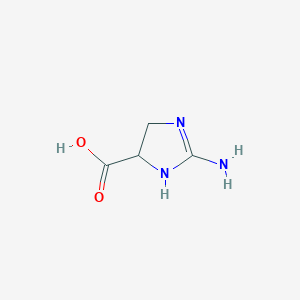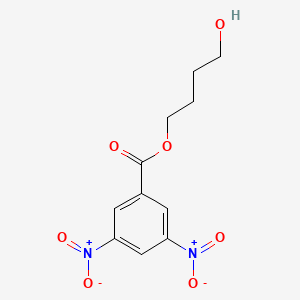
4-Hydroxybutyl 3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybutyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C11H12N2O7. It is a derivative of 3,5-dinitrobenzoic acid, where the hydroxyl group of butanol is esterified with the carboxyl group of 3,5-dinitrobenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 4-hydroxybutanol. The reaction can be catalyzed by acidic catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of microwave-assisted synthesis has also been reported, which offers a greener approach by reducing reaction times and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxybutyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups can be reduced to amines.
Substitution: The ester group can be hydrolyzed to form the corresponding acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of 4-oxobutyl 3,5-dinitrobenzoate.
Reduction: Formation of 4-hydroxybutyl 3,5-diaminobenzoate.
Substitution: Formation of 3,5-dinitrobenzoic acid and 4-hydroxybutanol.
Applications De Recherche Scientifique
4-Hydroxybutyl 3,5-dinitrobenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Hydroxybutyl 3,5-dinitrobenzoate involves its interaction with biological membranes. The compound can disrupt the integrity of fungal cell membranes, leading to cell death. This is achieved through the interference with the synthesis of ergosterol, a key component of fungal cell membranes . The nitro groups in the compound also contribute to its antimicrobial activity by generating reactive nitrogen species that can damage cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dinitrobenzoic acid: The parent compound, used in the identification of alcohols and amines.
Ethyl 3,5-dinitrobenzoate: Similar ester with a shorter alkyl chain, used in antifungal studies.
Propyl 3,5-dinitrobenzoate: Another ester with a different alkyl chain length, also studied for its biological activity.
Uniqueness
4-Hydroxybutyl 3,5-dinitrobenzoate is unique due to its specific hydroxylated butyl group, which imparts distinct chemical and biological properties. The presence of the hydroxyl group allows for further functionalization and derivatization, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
79441-54-6 |
|---|---|
Formule moléculaire |
C11H12N2O7 |
Poids moléculaire |
284.22 g/mol |
Nom IUPAC |
4-hydroxybutyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C11H12N2O7/c14-3-1-2-4-20-11(15)8-5-9(12(16)17)7-10(6-8)13(18)19/h5-7,14H,1-4H2 |
Clé InChI |
OGMJQNNUDWUOLS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


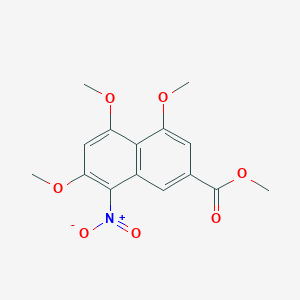
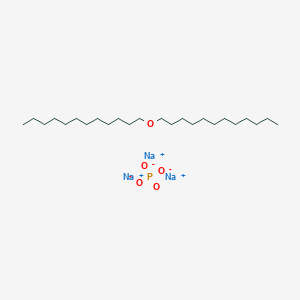
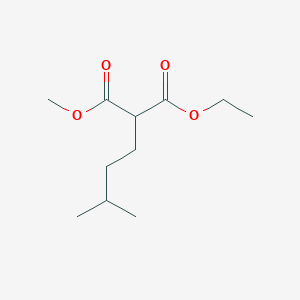
![1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol](/img/structure/B14440095.png)
![Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440097.png)
